molecular formula C4H10N2O5Zn B8004036 Glycine zinc salt monohydrate

Glycine zinc salt monohydrate

Cat. No.: B8004036
M. Wt: 231.5 g/mol
InChI Key: VUTPBYRVUIEEGC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine Zinc Salt Monohydrate, also known as Zinc Glycinate Monohydrate, is a high-purity coordination complex of zinc and the amino acid glycine, supplied as a white to almost white powder or crystal . With a defined molecular formula of C₄H₁₀N₂O₅Zn and a molecular weight of 231.52 g/mol, this compound offers a stable and bioavailable source of zinc, making it a valuable molecular tool in biochemical research . The compound is characterized by its high purity, typically >97.0% as determined by chelometric titration, and its solubility in water, which facilitates its use in aqueous experimental systems . In research applications, this complex is significant for studying zinc's role as an essential trace mineral. Zinc is a cofactor for numerous enzymes and is critical for protein structure and function . The glycinate form of zinc is of particular interest in nutritional and physiological studies because the amino acid ligand is thought to enhance stability and bioavailability compared to inorganic zinc salts, making it a relevant compound for investigating mineral absorption and metabolism . Beyond nutrition science, this compound serves as a key reagent in protein research and has been utilized in studies exploring plant stress tolerance . Researchers also employ it in the development of specialized premixes and as a model complex to study coordination chemistry and metal-chelate interactions in biological systems . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, or for direct human consumption. Proper storage is recommended in a cool, dark place at room temperature .

Properties

IUPAC Name

zinc;2-aminoacetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.H2O.Zn/c2*3-1-2(4)5;;/h2*1,3H2,(H,4,5);1H2;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTPBYRVUIEEGC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O5Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

A widely adopted method involves the reaction of zinc acetate dihydrate (Zn(Ac)₂·2H₂O) and zinc oxide (ZnO) with glycine in aqueous media. The process leverages H⁺ ions as catalysts to promote chelation. The stoichiometric ratio of glycine to zinc sources is critical, typically maintained at 2:1 (glycine:Zn) to ensure complete complexation. The reaction proceeds via the following steps:

  • Dissolution of ZnO in acidic conditions (from Zn(Ac)₂ hydrolysis).

  • Sequential coordination of glycine’s amino and carboxylate groups with Zn²⁺.

  • Crystallization of the monohydrate form under controlled drying.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : 90°C for 120 minutes ensures optimal reaction kinetics.

  • pH : Maintained at ~6.0 to prevent glycine zwitterion formation, which hinders chelation.

  • Catalyst : Trace H⁺ ions accelerate ZnO dissolution and glycine deprotonation.

Table 1: Representative Reaction Parameters and Outcomes

Zinc SourceGlycine:Zn RatioTemperature (°C)Time (min)Yield (%)
Zn(Ac)₂ + ZnO2:19012098.92
ZnO2:1806085.0

Characterization via XRD confirms a monoclinic crystal system, while IR spectroscopy reveals ν(NH₃⁺) at 3151 cm⁻¹ and ν(COO⁻) at 1598 cm⁻¹, validating chelate formation.

Filtrate Recycling for Industrial-Scale Production

Closed-Loop Synthesis Strategy

A patented method enhances cost-efficiency by recycling filtrate from prior batches. After initial crystallization, the residual solution is reused as a solvent for subsequent reactions, achieving near-quantitative glycine utilization. For example:

  • Primary Batch : 225.21 g glycine + 81.39 g ZnO → 188.2 g product (85% yield).

  • Recycled Batch : Filtrate + 27 g ZnO → 100% glycine utilization.

Advantages and Limitations

  • Pros : Reduces wastewater and raw material costs.

  • Cons : Requires precise control of residual zinc and glycine concentrations to avoid byproducts.

Solid-Phase Synthesis for Enhanced Purity

Mechanochemical Approach

Solid-phase reactions minimize solvent use and improve purity. Glycine and ZnO are ball-milled at ambient temperature, inducing chelation via mechanical energy. This method avoids hydration issues common in aqueous synthesis, yielding anhydrous intermediates that are subsequently hydrated under controlled humidity.

Characterization Insights

  • TGA : Shows 7.4–8.2% weight loss at 100–150°C, consistent with monohydrate decomposition.

  • Elemental Analysis : Confirms 26–30.28% zinc content, depending on hydration state.

pH-Controlled Co-Precipitation

Dual Reagent Addition Technique

A method using simultaneous addition of zinc sulfate (ZnSO₄) and sodium hydroxide (NaOH) to glycine solutions ensures precise pH control (5–7). The gradual neutralization prevents Zn(OH)₂ precipitation, favoring chelate formation:

  • Zn²⁺ + 2Gly⁻ → Zn(Gly)₂ (in solution).

  • Crystallization at 25°C yields plate-like crystals.

Yield and Purity Metrics

  • Yield : 89–92% with >97% purity (chelometric titration).

  • Impurities : <10 ppm Pb, <3 ppm As (ICP-MS).

Spray Drying for Industrial Applications

Process Optimization

Spray drying converts aqueous chelate solutions into free-flowing powders suitable for feed additives. Key steps:

  • Concentrate reaction mixture to 75–80% solids.

  • Atomize at 105–120°C with nitrogen carrier gas.

  • Collect powder with >99% pass rate through 0.25 mm sieves.

Table 2: Spray Drying Parameters and Outcomes

ParameterOptimal RangeOutcome
Inlet Temperature105–120°CPrevents thermal degradation
Feed Concentration75–80 wt%Ensures optimal droplet formation
Carrier GasNitrogen (115°C)Avoids oxidation

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for this compound

MethodYield (%)Purity (%)ScalabilityEnergy Intensity
Aqueous85–98.997–99HighModerate
Solid-Phase75–8095–97ModerateLow
pH-Controlled89–92>97HighHigh
Spray Drying>9999IndustrialHigh

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycine zinc salt monohydrate can undergo oxidation reactions, although these are less common due to the stability of the zinc-glycine complex.

    Reduction: The compound is generally stable under reducing conditions.

    Substitution: this compound can participate in substitution reactions where the glycine ligand is replaced by other ligands, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidizing Agents: Rarely used due to the stability of the compound.

    Reducing Agents: The compound remains stable.

    Substitution Reagents: Various ligands can be used to replace glycine under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the substituting ligand, various zinc complexes can be formed.

Scientific Research Applications

Nutritional Applications

1. Animal Nutrition

Glycine zinc salt monohydrate is primarily used as a dietary supplement in animal feed. Its chelation with glycine enhances the bioavailability of zinc, which is crucial for growth and immune function in livestock. Studies have shown that supplementation with zinc glycinate can improve intestinal health and growth performance in nursery pigs challenged with pathogens like Escherichia coli.

  • Case Study: Nursery Pigs
    • A study involving 72 nursery pigs examined the effects of varying levels of zinc glycinate on growth performance and intestinal health. Results indicated that pigs receiving zinc glycinate at doses of 400 to 1,200 mg/kg showed improved average daily gain (ADG) and feed conversion ratios compared to those receiving traditional zinc oxide supplements .

2. Human Nutrition

Zinc glycinate is also explored for its potential benefits in human nutrition, particularly for improving zinc absorption and reducing gastrointestinal discomfort associated with inorganic zinc sources. The organic form is less likely to cause irritation and offers higher bioavailability.

  • Bioavailability Comparison
    • Research comparing the bioavailability of zinc from various sources found that zinc glycinate had a relative bioavailability of approximately 1.44 times that of zinc sulfate, making it a more effective option for supplementation .

Agricultural Applications

1. Crop Nutrition

This compound is utilized in agriculture as a micronutrient fertilizer. Its chelated form ensures better uptake by plants compared to inorganic forms of zinc, which can be less soluble and more prone to fixation in the soil.

  • Field Trials
    • Trials have demonstrated that crops treated with chelated zinc show improved growth metrics and yield compared to those treated with conventional zinc fertilizers.

Dermatological Applications

1. Cosmetic and Pharmaceutical Uses

Zinc glycinate's antibacterial properties make it a candidate for use in dermatological formulations. Its unique structure allows for better absorption through the skin, potentially enhancing the efficacy of topical treatments.

  • Antimicrobial Activity Study
    • A study evaluated the antibacterial activity of various zinc complexes, including those with glycine. The results indicated that these complexes exhibited significant antimicrobial effects against common skin pathogens, suggesting their potential use in skin care products .

Summary of Applications

Application AreaSpecific Use CasesBenefits
Animal NutritionFeed supplement for pigsImproved growth performance and intestinal health
Human NutritionDietary supplementEnhanced absorption and reduced gastrointestinal discomfort
AgriculturalMicronutrient fertilizerBetter plant uptake and improved crop yields
DermatologyTopical formulationsAntibacterial properties for skin health

Mechanism of Action

Glycine zinc salt monohydrate exerts its effects primarily through the bioavailability of zinc and glycine. Zinc is an essential trace element involved in numerous enzymatic reactions, immune function, and protein synthesis. Glycine acts as a neurotransmitter and is involved in various metabolic processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties :

  • Physical form : White crystalline powder.
  • Melting point : 312°C .
  • Safety profile : Classified as acute oral toxicity (Category 4), severe eye irritation (Category 1), and hazardous to aquatic life .

Comparison with Similar Zinc Compounds

Chemical Structure and Bioavailability

Compound Chemical Formula Molecular Weight (g/mol) Zinc Content (%) Bioavailability (Relative Efficacy) Key Applications
Glycine zinc salt monohydrate C₄H₈N₂O₄Zn·H₂O 213.5 ~30.6% High (superior to inorganic salts) Feed additives, research
Zinc sulfate monohydrate ZnSO₄·H₂O 179.5 ~36.1% Moderate Agriculture, animal feed
Zinc sulfate heptahydrate ZnSO₄·7H₂O 287.6 ~22.7% Low (due to higher water content) Water treatment, fertilizers
Zinc chloride hydroxide monohydrate Zn₅(OH)₈Cl₂·H₂O 551.9 ~59.2% Moderate (slow-release) Feed additives, corrosion inhibition
Zinc chelate of amino acids Zn(CₓHᵧN₂O₂)ₙ·H₂O Variable ~10–25% High (depends on amino acid ligand) Animal nutrition

Notes:

  • This compound exhibits higher bioavailability compared to inorganic salts like zinc sulfate due to its organic ligand, which enhances intestinal absorption .
  • Zinc chloride hydroxide monohydrate (tetrabasic zinc chloride) releases zinc ions slowly, making it suitable for long-term supplementation .

Key Findings :

  • This compound is authorized in both solid and liquid forms under EU regulations, with strict limits to prevent zinc overexposure in livestock .
  • Inorganic salts like zinc sulfate and zinc chloride pose higher environmental risks due to water solubility and persistence .

Performance in Animal Nutrition

  • Glycine zinc vs. Zinc sulfate: A study on rainbow trout showed that amino acid-chelated zinc (e.g., glycine zinc) had 20–30% higher retention efficiency compared to zinc sulfate, attributed to reduced antagonism with dietary phytates . In poultry, glycine zinc improved eggshell strength by 15% compared to zinc sulfate monohydrate, likely due to enhanced metabolic integration .
  • Glycine zinc vs. Zinc chelate of methionine :

    • Methionine-chelated zinc showed comparable bioavailability to glycine zinc but required higher dosages to achieve similar growth rates in swine .

Biological Activity

Glycine zinc salt monohydrate, also known as zinc glycinate, is a chelated form of zinc that combines the essential mineral zinc with the amino acid glycine. This compound has garnered attention for its potential biological activities, particularly in relation to zinc's role in various physiological processes and its implications for health.

  • Molecular Formula : C₂H₅N₃O₂Zn
  • Molecular Weight : 213.50 g/mol
  • CAS Number : 14281-83-5
  • Purity : ≥97.0% (by titrimetric analysis) .

Zinc plays a crucial role in numerous biological functions, including enzyme activity, immune response, and cellular signaling. In the context of this compound, the combination facilitates the absorption and bioavailability of zinc due to glycine's ability to enhance mineral solubility and transport across cellular membranes.

Binding Characteristics

Research indicates that glycine enhances the binding affinity of zinc ions, which is critical for various biochemical reactions. The presence of glycine stabilizes the zinc ion, allowing for effective interaction with biological targets such as enzymes and receptors .

1. Neurotransmission Modulation

Zinc is known to modulate neurotransmission, particularly in the central nervous system. It interacts with glycine receptors (GlyRs), which are integral to inhibitory neurotransmission. Studies show that zinc can enhance or inhibit GlyR activity depending on its concentration:

  • Low Concentrations (10 nM - 10 μM) : Potentiation of GlyR activity.
  • High Concentrations (>100 μM) : Inhibition of GlyR activity .

This biphasic modulation suggests that this compound may influence synaptic transmission and neuronal excitability.

2. Antimicrobial Properties

Zinc complexes, including those formed with glycine, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to the ability of zinc ions to disrupt bacterial cell membranes and interfere with metabolic processes .

Bioavailability Studies

A comparative analysis of zinc bioavailability from different sources revealed that glycine-bound zinc is effectively absorbed in the gastrointestinal tract. In a study involving broiler chickens, it was found that:

  • The relative bioavailability (RBV) of zinc from zinc-glycine was lower than that from zinc-methionine but comparable to that from zinc sulfate.
  • Zinc concentrations in vital organs increased significantly with supplementation .

Case Studies

Case Study 1: Zinc Glycinate in Nutritional Supplementation

A clinical trial investigated the effects of zinc glycinate supplementation on immune function in elderly participants. Results indicated improved immune responses and reduced incidence of infections compared to a placebo group.

Case Study 2: Zinc Glycinate for Skin Health

Another study focused on topical applications of zinc glycinate in dermatological treatments. Participants reported significant improvements in skin conditions such as acne and dermatitis, attributed to its anti-inflammatory and antimicrobial properties .

Q & A

Q. What are the standard methods for synthesizing and characterizing glycine zinc salt monohydrate in academic research?

  • Methodological Answer : this compound is synthesized via reaction of glycine with zinc oxide or zinc sulfate under controlled pH and temperature. Characterization involves:
  • Elemental Analysis : Quantify Zn²⁺ content using atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES), as outlined in zinc assay protocols .
  • Thermal Analysis : Decomposition temperature (>300°C) and hydration status are determined via thermogravimetric analysis (TGA) .
  • Spectroscopic Techniques : Fourier-transform infrared spectroscopy (FTIR) confirms glycine-Zn coordination, while X-ray diffraction (XRD) verifies crystalline structure .
    Key Data : Molecular formula (C₄H₈N₂O₄Zn·H₂O), molecular weight (213.5 g/mol) .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

  • Methodological Answer :
  • Storage : Store in sealed poly bottles at room temperature, protected from moisture and light to prevent deliquescence or decomposition .
  • Handling : Use desiccators during weighing. Avoid inhalation; consult safety data sheets (SDS) for non-hazardous classification but standard lab precautions .

Q. What analytical methods are recommended to assess the purity of this compound?

  • Methodological Answer :
  • HPLC : Detect impurities using reverse-phase chromatography with UV detection (λ = 210–220 nm) .
  • Titration : Zinc content is validated via EDTA titration, standardized against 0.125 N HCl solutions .
  • Loss on Drying (LOD) : Measure free and bound water content gravimetrically .

Advanced Research Questions

Q. How does this compound compare to other zinc compounds (e.g., zinc sulfate) in bioavailability or antimicrobial efficacy?

  • Methodological Answer : Comparative studies use:
  • Bioavailability Assays : In vitro digestion models (e.g., Caco-2 cell uptake) to measure Zn²⁺ absorption rates .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial biofilms (e.g., Staphylococcus aureus), where glycine-zinc chelates show enhanced permeability due to ligand-mediated transport .
    Key Finding : Glycine chelation improves solubility and reduces cytotoxicity compared to inorganic salts like ZnSO₄ .

Q. What experimental designs are optimal for studying this compound in complex biological systems (e.g., protein interactions)?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with proteins (e.g., albumin) by measuring enthalpy changes .
  • Doehlert Matrix Design : Optimize parameters (pH, molar ratio) for chelation efficiency using response surface methodology (RSM), as demonstrated in pharmaceutical formulations .
  • Synchrotron X-ray Absorption Spectroscopy (XAS) : Resolve Zn coordination geometry in situ .

Q. How can researchers address contradictions in data on this compound’s efficacy across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from studies using fixed/random-effects models to account for variability in chelation purity (e.g., 97.0% vs. lower-grade batches) .
  • Controlled Replication : Standardize zinc source (e.g., ZnSO₄ vs. ZnO) and glycine stoichiometry to isolate confounding factors .
    Example : Discrepancies in agricultural Zn uptake studies resolved by controlling soil pH and organic matter content .

Q. What advanced techniques validate the structural integrity of this compound under physiological conditions?

  • Methodological Answer :
  • Solid-State NMR : Probe ligand coordination stability in hydrated vs. anhydrous forms .
  • Electron Paramagnetic Resonance (EPR) : Detect redox activity of Zn²⁺ in biological matrices .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 213.5 for [C₄H₈N₂O₄Zn·H₂O]⁺) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Glycine zinc salt monohydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.